O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine
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Overview
Description
O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H11N3O This compound features a pyrazole ring substituted with dimethyl groups and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted pyrazole derivatives. These products have diverse applications in different fields .
Scientific Research Applications
O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and hydroxylamine-containing compounds. Examples are:
- 1,3-Dimethyl-1H-pyrazole
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine is unique due to its specific substitution pattern and the presence of both pyrazole and hydroxylamine functionalities.
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
O-[(2,5-dimethylpyrazol-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H11N3O/c1-5-3-6(4-10-7)9(2)8-5/h3H,4,7H2,1-2H3 |
InChI Key |
UXELZKSFZPVQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CON)C |
Origin of Product |
United States |
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